Chlorure de Fmoc-D-phénylalanine

Vue d'ensemble

Description

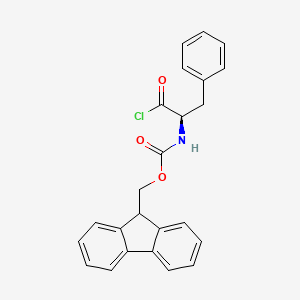

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H20ClNO3 and its molecular weight is 405.87. The purity is usually 95%.

BenchChem offers high-quality (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds related to (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate exhibit antimicrobial properties. For instance, derivatives of fluorenyl carbamates have been synthesized and evaluated for their effectiveness against various bacterial strains. The synthesis process typically involves refluxing the compound with other reagents in solvents like tetrahydrofuran, followed by purification methods such as recrystallization .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Role in Drug Design

The fluorenyl moiety is often utilized in drug design due to its ability to enhance the pharmacokinetic properties of therapeutic agents. The incorporation of the carbamate functional group can improve solubility and bioavailability, making it a valuable component in the development of new drugs targeting various diseases.

Building Block in Organic Synthesis

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Peptides

In one notable case, this compound was employed as a precursor in peptide synthesis using solid-phase methods. The fluorenyl group facilitates the attachment of amino acids to resin supports, leading to efficient peptide formation .

Photoredox Reactions

Another application involves its use in photoredox catalysis, where it can participate in oxidative decarboxylation reactions to form vinyl sulfones and nitriles from carboxylic acids . This reaction pathway highlights its versatility as a reagent in synthetic organic chemistry.

Mécanisme D'action

Target of Action

Fmoc-D-phenylalanyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate, thereby protecting the amine from unwanted reactions during peptide synthesis . This protection is crucial as it prevents side reactions that could interfere with the desired peptide sequence .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .

Pharmacokinetics

Its use in peptide synthesis suggests that it is likely to have good stability and reactivity under the appropriate conditions .

Result of Action

The result of Fmoc-D-phenylalanyl chloride’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of Fmoc-D-phenylalanyl chloride is influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions, such as with piperidine . This property is exploited in peptide synthesis, where a cycle of deprotection (removal of the Fmoc group) and coupling (addition of the next amino acid) is repeated until the desired peptide is formed .

Activité Biologique

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

The compound has the following chemical characteristics:

- IUPAC Name : (9H-fluoren-9-yl)methyl (R)-(1-chloro-1-oxopropan-2-yl)carbamate

- Molecular Formula : C18H16ClNO3

- CAS Number : 144073-15-4

- Molecular Weight : 329.78 g/mol

The biological activity of (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The carbamate functional group is known for its reactivity, which can lead to hydrolysis and interactions with nucleophiles, potentially influencing various biological pathways .

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorene, including those with carbamate functionalities, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both bacterial and fungal strains. The presence of electron-withdrawing groups like chlorine has been noted to enhance antimicrobial activity .

Anti-inflammatory Potential

The compound's ability to inhibit specific inflammatory pathways makes it a candidate for anti-inflammatory therapies. Inhibition of CXC chemokine receptor 2 (CXCR2), a critical mediator in inflammatory responses, has been identified as a potential therapeutic target .

Cytotoxic Effects

Research into the cytotoxicity of related compounds suggests that the fluorenyl group may contribute to selective toxicity against cancer cells. This has implications for developing novel anticancer agents based on the compound's structure .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various O-aryl-carbamoyl derivatives, including those based on fluorene. The results demonstrated that modifications in the aryl moiety significantly influenced the spectrum and intensity of inhibitory effects against microbial growth. The study highlighted that compounds with halogen substitutions exhibited enhanced activity against biofilm-forming strains .

Study 2: Inhibition of CXCR2

In another investigation, the binding affinity and functional inhibition of CXCR2 by fluorene derivatives were evaluated. The study utilized computational docking and functional assays to establish that certain modifications to the fluorenyl structure could enhance receptor binding and inhibition, suggesting a pathway for therapeutic development targeting inflammatory diseases .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141314 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-58-0 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.